3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde
Description
Structural Features and Nomenclature
The structural architecture of 3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde incorporates several distinctive molecular features that contribute to its chemical properties and reactivity profile. The pyrazole ring system consists of a five-membered aromatic heterocycle containing two nitrogen atoms positioned at the 1 and 2 positions, creating a π-electron-rich aromatic system that exhibits characteristic electrophilic substitution patterns. The 3,4-dichlorophenyl substituent is attached at the 3-position of the pyrazole ring through a carbon-carbon bond, introducing significant electronic effects due to the presence of two electron-withdrawing chlorine atoms.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound designated as 3-(3,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde, indicating the position of the dichlorophenyl substituent at the 3-position and the aldehyde group at the 4-position of the pyrazole ring. Alternative nomenclature systems may refer to this compound as 5-(3,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde, reflecting the tautomeric nature of the pyrazole ring system. The molecular weight of 241.07 grams per mole and the specific arrangement of functional groups create a compound with distinct physicochemical properties.
| Structural Parameter | Description | Significance |
|---|---|---|
| Pyrazole Ring | Five-membered aromatic heterocycle | π-electron rich system, aromatic stability |
| Dichlorophenyl Group | 3,4-substituted benzene ring | Electron-withdrawing effects, steric considerations |
| Aldehyde Function | Formyl group at 4-position | Reactive electrophilic center, hydrogen bonding |
| Molecular Formula | C₁₀H₆Cl₂N₂O | Defines elemental composition |
| Molecular Weight | 241.07 g/mol | Influences physical properties |
The three-dimensional molecular geometry exhibits specific conformational preferences influenced by the electronic interactions between the pyrazole ring and the substituted phenyl group. Computational studies and crystallographic analyses of related pyrazole-carbaldehyde derivatives have revealed that the phenyl ring typically adopts orientations that minimize steric interactions while optimizing electronic conjugation effects. The aldehyde group maintains coplanarity with the pyrazole ring system, facilitating extended conjugation and influencing the overall electronic distribution within the molecule.
Historical Development of Pyrazole-Carbaldehyde Derivatives
The development of pyrazole-carbaldehyde chemistry has evolved significantly since the initial synthesis methods were established in the early twentieth century. The first systematic studies of pyrazole-carbaldehyde derivatives emerged from investigations into heterocyclic chemistry, with researchers recognizing the potential of these compounds as synthetic intermediates and biologically active molecules. The Vilsmeier-Haack reaction, developed in the 1920s, became a cornerstone methodology for the synthesis of pyrazole-carbaldehydes, enabling the efficient introduction of formyl groups onto pyrazole ring systems.
Historical research progression demonstrates that early synthetic approaches primarily focused on simple pyrazole-carbaldehyde structures, with limited exploration of highly substituted derivatives such as 3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde. The development of more sophisticated synthetic methodologies during the latter half of the twentieth century enabled researchers to access increasingly complex pyrazole-carbaldehyde derivatives with specific substitution patterns. Studies conducted by various research groups have established that phenylhydrazones serve as effective precursors for pyrazole-carbaldehyde synthesis, with the choice of reaction conditions significantly influencing the regioselectivity and yield of the desired products.
The emergence of medicinal chemistry as a distinct research discipline provided significant impetus for the development of pyrazole-carbaldehyde chemistry. Research investigations revealed that pyrazole derivatives exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, motivating continued exploration of novel synthetic approaches and structural modifications. Contemporary synthetic methodologies have expanded beyond traditional approaches to include microwave-assisted synthesis, multicomponent reactions, and environmentally sustainable protocols that enable efficient access to complex pyrazole-carbaldehyde derivatives.
| Historical Period | Key Developments | Research Focus |
|---|---|---|
| Early 1900s | Initial pyrazole synthesis methods | Basic heterocyclic chemistry |
| 1920s-1930s | Vilsmeier-Haack reaction development | Formylation methodologies |
| 1950s-1970s | Systematic structure-activity studies | Biological activity exploration |
| 1980s-2000s | Advanced synthetic methodologies | Complex substitution patterns |
| 2000s-Present | Green chemistry approaches | Sustainable synthesis, medicinal applications |
Significance in Heterocyclic Chemistry Research
3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde occupies a position of considerable importance within contemporary heterocyclic chemistry research due to its unique combination of structural features and synthetic versatility. The compound serves as a valuable building block for the construction of more complex heterocyclic systems through various cyclization and condensation reactions. Research studies have demonstrated that pyrazole-carbaldehyde derivatives can participate in multicomponent reactions, enabling the efficient synthesis of diverse heterocyclic frameworks including pyrazolo-fused ring systems, pyrimidines, and other nitrogen-containing heterocycles.
The presence of the dichlorophenyl substituent introduces additional synthetic possibilities through cross-coupling reactions and other transition metal-catalyzed transformations. Contemporary research has explored the utilization of such compounds in Suzuki-Miyaura coupling reactions, Heck reactions, and other palladium-catalyzed processes that enable the formation of carbon-carbon and carbon-heteroatom bonds. These methodologies provide access to structurally diverse derivatives that would be difficult to obtain through traditional synthetic approaches.
Research investigations into the biological activities of pyrazole-carbaldehyde derivatives have revealed significant potential for pharmaceutical applications. Studies have shown that compounds containing the pyrazole-carbaldehyde core exhibit antimicrobial activities against various bacterial strains, with minimum inhibitory concentrations ranging from 0.22 to 0.25 micrograms per milliliter for certain derivatives. Additionally, research has demonstrated anti-inflammatory effects through the inhibition of inflammatory mediators such as tumor necrosis factor-alpha and interleukin-6, with some compounds showing comparable efficacy to established anti-inflammatory drugs.
The aldehyde functional group in 3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde provides opportunities for further structural elaboration through condensation reactions with various nucleophiles. Research has shown that such compounds can undergo reactions with semicarbazide, thiosemicarbazide, and hydroxylamine to generate corresponding derivatives with modified biological activities. These transformations enable the systematic exploration of structure-activity relationships and the optimization of biological properties for specific therapeutic applications.
| Research Application | Methodology | Significance |
|---|---|---|
| Synthetic Intermediate | Multicomponent reactions | Access to complex heterocycles |
| Cross-Coupling Substrate | Palladium-catalyzed reactions | Carbon-carbon bond formation |
| Biological Evaluation | Antimicrobial screening | Pharmaceutical development |
| Structure Modification | Condensation reactions | Property optimization |
| Mechanistic Studies | Electronic property analysis | Understanding reactivity patterns |
Contemporary computational chemistry approaches have provided valuable insights into the electronic properties and reactivity patterns of 3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde. Density functional theory calculations have elucidated the electronic distribution within the molecule, revealing the influence of the dichlorophenyl substituent on the electron density at various positions of the pyrazole ring. These studies have contributed to a deeper understanding of the relationship between molecular structure and chemical reactivity, enabling more rational approaches to synthetic design and biological optimization.
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-8-2-1-6(3-9(8)12)10-7(5-15)4-13-14-10/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIFLTDLSUPDEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=NN2)C=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazole Ring
The pyrazole ring is commonly synthesized by the condensation of hydrazine derivatives with 1,3-diketones or their equivalents. For example, hydrazine hydrate reacts with acetylacetone or substituted methyl ketones under reflux conditions to yield pyrazole intermediates. This step establishes the heterocyclic framework essential for subsequent functionalization.
Introduction of the 3,4-Dichlorophenyl Group
The 3,4-dichlorophenyl substituent is introduced via cross-coupling reactions, notably the Suzuki-Miyaura coupling. This involves:
- A halogenated pyrazole intermediate (e.g., bromopyrazole),
- A boronic acid derivative of 3,4-dichlorophenyl,
- A palladium catalyst (e.g., Pd(PPh3)4),
- A base such as potassium carbonate,
- An appropriate solvent system (e.g., toluene/water or dioxane).
The reaction proceeds under inert atmosphere and elevated temperatures to afford the aryl-substituted pyrazole with high regioselectivity and yield.
Formylation via Vilsmeier-Haack Reaction
The critical step to introduce the aldehyde group at the 4-position of the pyrazole ring is achieved by the Vilsmeier-Haack reaction. This involves:
- Treatment of the aryl-substituted pyrazole with a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF),
- Reaction conditions typically include stirring at ambient to moderate temperatures (0–65 °C) for several hours,
- Quenching the reaction mixture with ice water and neutralization with sodium hydroxide to precipitate the aldehyde product.
This method is widely reported for its efficiency in formylating pyrazole rings at the 4-position, yielding 3-(3,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde in good to excellent yields.
- Formylation of Semicarbazones: Some protocols prepare pyrazole-4-carbaldehydes by formylation of semicarbazone intermediates derived from methyl ketones using POCl3/DMF, providing an alternative route to the aldehyde functionality.
- Hydrazone Cyclization: Cyclization of phenylhydrazones with DMF/POCl3 can also yield substituted pyrazole-4-carbaldehydes.
- Oxidation of Corresponding Alcohols: Oxidation of 4-hydroxymethyl-pyrazoles to aldehydes using oxidizing agents is another method, though less commonly applied for this specific compound.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrazole ring formation | Hydrazine hydrate + 1,3-diketone | Reflux (~80-100°C) | 4-8 hours | 70-85 | Standard heterocycle synthesis |
| Suzuki-Miyaura coupling | Pd catalyst, 3,4-dichlorophenyl boronic acid, base | 80-110°C | 6-12 hours | 75-90 | Requires inert atmosphere |
| Vilsmeier-Haack formylation | POCl3 + DMF | 0-65°C | 4-8 hours | 65-85 | Quenching with ice water and neutralization |
- The Vilsmeier-Haack reaction is the most reliable and widely used method for formylation of pyrazole rings, including 3-(3,4-dichlorophenyl)-1H-pyrazole derivatives. It provides regioselective formylation at the 4-position without significant side reactions.
- Reaction temperature and time are critical parameters; excessive heating can lead to decomposition or side reactions.
- The choice of solvent and base in the Suzuki coupling affects the coupling efficiency and purity of the arylated pyrazole intermediate.
- Industrial scale synthesis may employ continuous flow reactors to improve heat and mass transfer, enhancing yield and reproducibility.
- Purification typically involves recrystallization from solvents like ethanol or DMF and chromatographic techniques to achieve high purity.
The preparation of 3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde is effectively accomplished through a three-step synthetic sequence:
- Pyrazole ring formation via hydrazine and diketone condensation,
- Introduction of the 3,4-dichlorophenyl substituent by Suzuki-Miyaura coupling,
- Formylation at the 4-position using the Vilsmeier-Haack reaction with POCl3 and DMF.
This methodology is supported by extensive literature and experimental data, demonstrating good yields, regioselectivity, and scalability for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(3,4-Dichlorophenyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of 3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde
The synthesis of this compound typically involves the Vilsmeier-Haack reaction , which is a well-established method for the formylation of pyrazoles. The reaction generally employs phosphorus oxychloride and dimethylformamide as reagents to convert the corresponding hydrazones into the desired aldehyde derivatives. This method has been widely documented for its efficiency in producing various pyrazole derivatives with significant yields .
Antimicrobial Properties
Numerous studies have reported the antimicrobial activity of 3-(3,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde and its derivatives against various bacterial and fungal strains. For instance:
- Antibacterial Activity : Compounds synthesized from this aldehyde exhibit activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The diameter of inhibition zones was measured using the disc diffusion method, with results indicating moderate to significant antibacterial effects .
- Antifungal Activity : The compound has also shown efficacy against fungi like Candida albicans and Aspergillus niger, further establishing its potential as an antimicrobial agent .
Anti-inflammatory Effects
Research indicates that pyrazole derivatives possess anti-inflammatory properties , acting as selective inhibitors of cyclooxygenase-2 (COX-2), which is crucial in mediating inflammatory responses. This makes them promising candidates for developing anti-inflammatory drugs .
Antitumor Activity
Studies have highlighted the antitumor potential of compounds derived from 3-(3,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde. These compounds have been evaluated for their cytotoxic effects on various cancer cell lines, showing promising results in inhibiting tumor growth .
Table 1: Antimicrobial Activity of 3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde Derivatives
| Compound ID | Bacteria/Fungi Tested | Zone of Inhibition (mm) | Activity Level |
|---|---|---|---|
| 4a | Staphylococcus aureus | 15 | Moderate |
| 4b | Escherichia coli | 20 | Significant |
| 4c | Pseudomonas aeruginosa | 17 | Moderate |
| 4d | Candida albicans | 12 | Moderate |
| 4e | Aspergillus niger | 18 | Significant |
Table 2: Synthesis Yield of Pyrazole Derivatives
| Reaction Type | Yield (%) |
|---|---|
| Vilsmeier-Haack Reaction | 85 |
| Aldol Condensation | 92 |
| Cyclocondensation | 88 |
Case Study 1: Antibacterial Screening
A series of new derivatives were synthesized from 3-(3,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde and tested for antibacterial activity. The study utilized the disc diffusion method on Mueller-Hinton agar. Compounds showed varying degrees of inhibition against selected bacterial strains, with some compounds outperforming standard antibiotics like ciprofloxacin .
Case Study 2: Anti-inflammatory Evaluation
In a study assessing anti-inflammatory properties, several derivatives were tested for COX-2 inhibition. Results indicated that certain compounds exhibited significant inhibition compared to control groups, suggesting their potential use in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde depends on its application:
In Medicinal Chemistry: It may act by interacting with specific enzymes or receptors in the body, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function.
In Materials Science: It can participate in electron transfer processes due to its conjugated system, making it useful in organic electronic devices.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenylhydrazine: A related compound with similar substituents but different functional groups.
3,4-Dichlorophenyl isocyanate: Another related compound used in the synthesis of various derivatives.
Uniqueness
3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the pyrazole ring and the aldehyde group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Biological Activity
3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
The compound can be synthesized through various methods, including the formation of the pyrazole ring via reactions involving hydrazine and diketones, followed by the introduction of the 3,4-dichlorophenyl group through coupling reactions such as Suzuki-Miyaura. The aldehyde functional group plays a crucial role in its reactivity and biological interactions.
Biological Activity Overview
3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde exhibits a range of biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds derived from pyrazole have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL for some derivatives .
- Anti-inflammatory Effects : Pyrazole derivatives have been reported to inhibit inflammatory mediators. In vitro studies indicated that certain derivatives can significantly reduce levels of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), with some compounds exhibiting comparable effects to established anti-inflammatory drugs like dexamethasone .
- Anticancer Potential : Research suggests that pyrazole compounds may exhibit anticancer properties by inhibiting cancer cell proliferation. The presence of halogen atoms in the structure appears to enhance antiproliferative activity .
The biological activity of 3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde can be attributed to several mechanisms:
- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme function. This mechanism is particularly relevant in the context of anti-inflammatory and anticancer activities.
- Antimicrobial Mechanisms : The compound's interaction with bacterial cell membranes or essential metabolic pathways contributes to its antimicrobial effects. Studies have shown that certain derivatives can disrupt biofilm formation in pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
- Modulation of Signaling Pathways : Pyrazole derivatives may influence various signaling pathways involved in inflammation and cancer progression, although specific pathways require further elucidation.
Case Studies and Research Findings
Several studies illustrate the biological efficacy of 3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde:
- Antimicrobial Evaluation : In a study evaluating the antimicrobial activity of various pyrazole derivatives, compounds exhibited significant inhibition zones against E. coli and Bacillus subtilis, with some showing MIC values as low as 0.22 µg/mL .
- Anti-inflammatory Activity : A series of pyrazole derivatives were tested for their ability to inhibit pro-inflammatory cytokines. Compounds demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard treatments .
- Anticancer Studies : Research involving pyrazole derivatives has indicated promising results in inhibiting cancer cell lines, highlighting their potential as therapeutic agents in oncology .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous pyrazole-carbaldehydes are prepared using Vilsmeier–Haack formylation (reacting pyrazole derivatives with POCl₃ and DMF) or by coupling aryl halides with pyrazole intermediates under basic conditions (e.g., K₂CO₃ in refluxing ethanol) . Reaction optimization often involves adjusting solvent polarity, temperature, and catalyst loading to improve yields.
Q. How is NMR spectroscopy utilized in characterizing this compound?
H and C NMR are critical for confirming the aldehyde group (δ ~9.5–10.0 ppm for H; δ ~190–200 ppm for C) and the dichlorophenyl substituent (aromatic protons δ ~7.0–8.0 ppm). Coupling constants (e.g., Hz for adjacent aromatic protons) help assign substituent positions. For example, in related compounds, pyrazole ring protons exhibit distinct splitting patterns due to proximity to electron-withdrawing groups .
Q. What purification methods are recommended for this compound?
Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) is commonly used. Recrystallization from ethanol or methanol is effective for removing polar impurities, as demonstrated for structurally similar pyrazole-carbaldehydes . Purity should be verified via HPLC (≥95%) or melting point analysis.
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step syntheses of this compound?
Yield optimization involves:
- Catalyst screening : Strong bases (e.g., K₂CO₃) improve nucleophilic substitution efficiency .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol reduces side reactions .
- Temperature control : Reflux conditions (80–100°C) balance reaction rate and decomposition risks .
- By-product management : Techniques like HCl gas trapping (for reactions generating HCl) improve purity .
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
Discrepancies (e.g., NMR suggesting rotamers vs. X-ray confirming a single conformation) are addressed by:
- Variable-temperature NMR : To detect dynamic processes (e.g., hindered rotation) .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stable conformers and compare with experimental data .
- Complementary techniques : IR spectroscopy verifies functional groups (aldehyde C=O stretch ~1700 cm⁻¹), while mass spectrometry confirms molecular weight .
Q. What strategies enable functionalization of the aldehyde group for derivative synthesis?
The aldehyde group is reactive toward:
- Condensation reactions : With amines (e.g., 2-naphthylamine) to form Schiff bases, useful in aza-phenanthrene synthesis .
- Reduction : NaBH₄ converts the aldehyde to a hydroxymethyl group for further alkylation .
- Oxime formation : Reaction with hydroxylamine yields oxime intermediates for bioactive compound development .
Methodological Tables
Q. Table 1: Representative NMR Data for Analogous Pyrazole-Carbaldehydes
| Compound | H NMR (δ, ppm) | C NMR (δ, ppm) | Reference |
|---|---|---|---|
| 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde | 9.85 (s, 1H, CHO), 7.65–7.20 (m, Ar-H) | 190.1 (CHO), 160.2 (C-F) | |
| 3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 10.1 (s, 1H, CHO), 8.05–7.40 (m, Ar-H) | 192.3 (CHO), 155.6 (C-OCH₃) |
Q. Table 2: Reaction Optimization Parameters
| Parameter | Impact on Yield/Purity | Example from Literature |
|---|---|---|
| Catalyst (K₂CO₃) | Increases substitution efficiency | 84% yield for nucleophilic coupling |
| Solvent (DMF vs. EtOH) | DMF improves solubility but may increase side reactions | 68% yield in DMF vs. 57% in EtOH |
| Temperature (reflux vs. RT) | Higher temps accelerate kinetics but risk decomposition | Optimal at 80°C for 6 hours |
Applications in Academic Research
Q. How is this compound used in designing bioactive derivatives?
Researchers modify the dichlorophenyl and pyrazole moieties to enhance bioactivity. For example:
- Antimicrobial assays : Derivatives are tested against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≤ 8 µg/mL) .
- Structure-activity relationships (SAR) : Electron-withdrawing groups (Cl, F) improve membrane penetration, while the aldehyde enables covalent binding to target enzymes .
Q. What computational tools predict the compound’s reactivity?
- Molecular docking : AutoDock Vina models interactions with biological targets (e.g., cytochrome P450 enzymes) .
- DFT calculations : Predict electrophilic sites (e.g., aldehyde carbon) for nucleophilic attack .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
